REACTION_CXSMILES
|
C[C:2]12[CH2:10][CH2:9][CH2:8][CH:7]1[CH2:6][CH2:5][CH2:4][CH2:3]2.C([OH:13])C>[Pd]>[CH2:8]1[CH:7]2[CH:2]([CH:3]([OH:13])[CH2:4][CH2:5][CH2:6]2)[CH2:10][CH2:9]1
|
Name
|
formula VI
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
7a-methyl-octahydro-indene
|
Quantity
|
218 mg
|
Type
|
reactant
|
Smiles
|
CC12CCCCC2CCC1
|
Name
|
|
Quantity
|
12 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
55 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The catalyst was filtered off
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C1CCC2C(CCCC12)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 226 mg | |
YIELD: PERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |